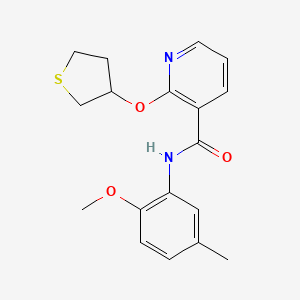
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a pyridine ring substituted with a carboxamide group, a thiolan-3-yloxy group, and a methoxy-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-methoxy-5-methylphenylamine, 3-hydroxythiolane, and pyridine-3-carboxylic acid. The synthesis could involve:
Formation of the amide bond: Reacting 2-methoxy-5-methylphenylamine with pyridine-3-carboxylic acid using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.
Introduction of the thiolan-3-yloxy group: This could be achieved by reacting the intermediate with 3-hydroxythiolane under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may undergo various chemical reactions, including:
Oxidation: The methoxy group could be oxidized to a hydroxyl group using oxidizing agents like PCC or DMP.
Reduction: The carboxamide group could be reduced to an amine using reducing agents like LiAlH4.
Substitution: The methoxy group could be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)
Substitution: Nucleophiles like NaOH, KCN
Major Products
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted phenyl derivatives
科学研究应用
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Use in the synthesis of novel materials with specific properties.
Chemical Research: As a reagent or intermediate in organic synthesis.
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar compounds might include other pyridine carboxamides or thiolan-3-yloxy derivatives. The uniqueness of N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide could be attributed to its specific substitution pattern, which may confer unique chemical and biological properties.
List of Similar Compounds
- N-(2-methoxyphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- N-(2-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide
- N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)benzamide
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-12-5-6-16(22-2)15(10-12)20-17(21)14-4-3-8-19-18(14)23-13-7-9-24-11-13/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLCBPJCMMDTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(3-ethoxy-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B2732612.png)
![5-ethyl-4-[(E)-{[3-methoxy-4-(2-phenylethoxy)phenyl]methylidene}amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B2732614.png)
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2732617.png)
![N-(2-methoxy-5-methylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732618.png)
![2-chloro-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2732619.png)
![3-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B2732620.png)

![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}methylene)malononitrile](/img/structure/B2732622.png)
![3-methyl-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butan-1-one](/img/structure/B2732623.png)
![N-(2,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2732624.png)
